molecular formula C6H7BrS B2960950 4-Bromo-2-ethylthiophene CAS No. 83663-40-5

4-Bromo-2-ethylthiophene

Cat. No.: B2960950
CAS No.: 83663-40-5
M. Wt: 191.09
InChI Key: WQAHNJBJOOVOIQ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylthiophene is a chemical compound with the CAS Number: 83663-40-5. It has a molecular weight of 191.09 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C6H7BrS/c1-2-6-3-5(7)4-8-6/h3-4H,2H2,1H3 . The Inchi Key is WQAHNJBJOOVOIQ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 191.09 .

Scientific Research Applications

Synthesis and Organic Chemistry

4-Bromo-2-ethylthiophene is a significant compound in the realm of organic chemistry, particularly in the synthesis of various chemicals and materials. For instance, the study by Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating how different brominating reagents and solvents can influence the bromination process, relevant to the synthesis of bromo-substituted compounds like this compound (Shirinian et al., 2012). Additionally, Harifi-Mood and Mousavi-Tekmedash (2013) studied nucleophilic substitution reactions involving bromo-substituted thiophenes, providing insights into their chemical behavior and potential applications in organic synthesis (Harifi-Mood & Mousavi-Tekmedash, 2013).

Catalyzed Oxidation Studies

The compound's role in catalyzed oxidation reactions has been investigated, highlighting its reactivity and utility in chemical processes. Volkov and Kazakova (1981) explored the oxidation of related thiophene derivatives, shedding light on the behavior of compounds like this compound in oxidation reactions (Volkov & Kazakova, 1981).

Polymer Chemistry

This compound is also pivotal in polymer chemistry. Yin et al. (2013) discussed the synthesis of poly(3,4-ethylenedioxythiophene) from bromo-substituted thiophene derivatives, highlighting the potential of this compound in the creation of conducting polymers (Yin et al., 2013). Zhang et al. (2015) further demonstrated the use of modified ethylenedioxythiophene derivatives in enhancing the sensitivity of polymer photodetectors, suggesting potential applications in electronics (Zhang et al., 2015).

Chemical Vapor Deposition Processes

The utility of bromine, as used in the synthesis of this compound, in chemical vapor deposition processes has been examined. Chelawat et al. (2010) reported on the deposition of poly(3,4-ethylenedioxythiophene) using bromine as an oxidant, a process relevant to the application and understanding of compounds like this compound in material science (Chelawat, Vaddiraju, & Gleason, 2010).

Electrochemical Applications

Research on bromo-substituted thiophenes has also extended to electrochemical applications. Sivakumar and Phani (2011) utilized poly(3,4-ethylenedioxythiophene) for catalytic reactions, indicating potential electrochemical applications for this compound derivatives (Sivakumar & Phani, 2011).

Safety and Hazards

The safety information for 4-Bromo-2-ethylthiophene includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

Properties

IUPAC Name

4-bromo-2-ethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-2-6-3-5(7)4-8-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAHNJBJOOVOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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